Hexazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4671-03-8 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-cyclohexyl-3-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C10H17N3/c1-2-10-12-11-8-13(10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
DFIYTRTXUYWZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=CN1C2CCCCC2 |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of Hexazole Containing Peptides
Precursor Peptide Identification and Engineering for Hexazole Motif Incorporation
The biosynthetic journey begins with the identification and modification of a specific precursor peptide. In the case of thiomuracin biosynthesis, this precursor is the peptide TbtA. nih.govresearchgate.netfigshare.comnih.govacs.orgresearchgate.net TbtA contains a leader peptide (LP) and a core peptide, where the posttranslational modifications occur. nih.govresearchgate.netnih.govillinois.eduacs.orgacs.org The leader peptide is crucial for recognition by the biosynthetic enzymes. nih.govnih.govillinois.eduacs.org Engineering of the precursor peptide and the enzymes involved can allow for the manipulation of the biosynthetic pathway and the potential generation of novel analogs. researchgate.net
The TbtA precursor peptide serves as the scaffold for the construction of the this compound core. nih.govresearchgate.netfigshare.comnih.govacs.orgresearchgate.net The formation of the this compound intermediate, which contains six thiazole (B1198619) rings, is a multi-step process involving several enzymes. Initially, cyclodehydration and dehydrogenation reactions transform cysteine residues within the core peptide of TbtA into thiazoles. nih.govresearchgate.netnih.govacs.orgpnas.org Specifically, the enzymes TbtFG catalyze the cyclodehydration, and TbtE is responsible for the dehydrogenation of six cysteine residues in TbtA, leading to a hexathiazole intermediate. nih.govresearchgate.netnih.govacs.org Following thiazole formation, serine residues in the hexathiazole peptide undergo dehydration through a glutamylation/elimination sequence catalyzed by TbtBC, resulting in a tetradehydrated this compound peptide. nih.govresearchgate.netnih.gov This linear this compound-bearing intermediate is a key substrate for subsequent enzymatic modifications, such as methylation by TbtI. nih.govresearchgate.netfigshare.comacs.orgresearchgate.netresearchgate.net
| Enzyme(s) | Substrate Transformation | Product Intermediate |
|---|---|---|
| TbtFG, TbtE | Six Cysteine residues in TbtA -> Six Thiazole rings | Hexathiazole intermediate |
| TbtBC | Four Serine residues in hexathiazole peptide -> Alkenes | Tetradehydrated this compound peptide |
Mutagenesis and isotope labeling have been instrumental in dissecting the complex biosynthetic pathway of this compound-containing peptides. Site-directed mutagenesis of the TbtA precursor peptide has been used to identify residues critical for enzyme activity and regioselectivity. For instance, replacing Asn3 in TbtA with Ala, Asp, or Gln abolished TbtI activity, demonstrating the critical role of this residue for methylation. nih.govrug.nl
Isotope labeling studies have provided detailed insights into the origin of atoms in the final product and the mechanisms of the enzymatic reactions. Experiments using CD3-SAM (S-adenosyl-L-methionine with a deuterated methyl group) have been performed to investigate the mechanism of methylation catalyzed by TbtI. nih.govnih.govacs.orgacs.org Additionally, preparing this compound substrates with deuterium (B1214612) labeling at specific positions, such as the β-carbon of thiazoles using β-D2-Cys, has helped to probe hydrogen abstraction events during the catalytic cycle. illinois.edunih.govacs.orgacs.org These labeling studies, often coupled with mass spectrometry analysis, have been crucial for formulating plausible reaction mechanisms. illinois.edunih.govacs.orgacs.org
TbtA Precursor Peptide and "this compound" Core Substrate Generation
Radical S-Adenosylmethionine (rSAM) Enzymes in this compound Chemistry
Radical S-adenosylmethionine (rSAM) enzymes constitute a large superfamily of enzymes that utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•). nih.govfrontiersin.orgwikipedia.orgresearchgate.net This radical initiates a diverse array of chemical transformations, including the functionalization of unactivated C-H bonds. wikipedia.org In the biosynthesis of this compound-containing peptides, rSAM enzymes play pivotal roles in tailoring the structure through radical-mediated mechanisms.
TbtI is a well-characterized radical SAM enzyme involved in the biosynthesis of thiomuracin, specifically catalyzing the C-methylation of a thiazole ring within the this compound-containing peptide intermediate. nih.govresearchgate.netfigshare.comacs.orgresearchgate.netresearchgate.netnih.govresearchgate.net TbtI is classified as a Class C rSAM methyltransferase. nih.govresearchgate.netfigshare.comacs.orgresearchgate.netresearchgate.netrug.nlnih.govacs.orgacs.orgresearchgate.net These enzymes are cobalamin-independent and are often found in natural product biosynthetic gene clusters. nih.govnih.govacs.orgwikipedia.org TbtI catalyzes the formation of 5-methylthiazole (B1295346) at a specific site on the this compound structure. nih.govresearchgate.netfigshare.comacs.orgresearchgate.netresearchgate.netnih.gov Studies have shown that a linear this compound-bearing intermediate of TbtA is a substrate for TbtI, while the macrocyclized form, thiomuracin GZ, is not, indicating that methylation occurs prior to macrocyclization. nih.govresearchgate.netfigshare.comacs.orgresearchgate.netresearchgate.netrug.nlresearchgate.net TbtI can methylate a TbtA substrate variant even with a significantly truncated leader peptide, suggesting a presumably LP-independent function for the methylation step itself, although the LP is important for earlier steps. figshare.comacs.orgresearchgate.netillinois.eduresearchgate.netrug.nl
Detailed mechanistic studies of TbtI activity on this compound-bearing substrates have revealed a complex process involving two molecules of SAM. nih.govacs.orgacs.org One SAM molecule (SAM1) undergoes reductive cleavage mediated by the [4Fe-4S] cluster to generate the 5'-dA• radical. illinois.edunih.govacs.orgacs.org This 5'-dA• radical then abstracts a hydrogen atom from the methyl group of a second SAM molecule (SAM2), producing a carbon-based methylene (B1212753) radical. nih.govacs.orgacs.org This SAM-derived methylene radical subsequently attacks the thiazole ring at position 4 of the peptide substrate, leading to methylation. nih.govacs.orgacs.org The reaction also produces S-adenosyl-L-homocysteine (SAH) and 5'-deoxyadenosine (B1664650) (5'-dA). nih.govacs.orgacs.org Isotope labeling experiments using CD3-SAM in H2O or D2O, and deuterium-labeled this compound substrate, have supported this proposed mechanism, indicating a deprotonation event likely mediated by a solvent-exchangeable protein residue. nih.govnih.govacs.orgacs.org
| Molecule 1 | Role in TbtI Mechanism |
|---|---|
| SAM1 | Source of 5'-dA radical |
| SAM2 | Source of methyl group |
As a radical SAM enzyme, TbtI contains a [4Fe-4S] cluster, which is essential for its catalytic activity. illinois.edunih.govfrontiersin.orgwikipedia.orgresearchgate.net This iron-sulfur cluster is typically coordinated by cysteine residues in a conserved motif. wikipedia.orgfrontiersin.org The [4Fe-4S] cluster in TbtI is responsible for binding SAM and initiating the reaction by mediating the reductive cleavage of SAM into methionine and the highly reactive 5'-dA• radical. illinois.edunih.govnih.govacs.orgacs.orgwikipedia.org This radical is the key species that initiates the subsequent hydrogen abstraction and methylation steps in the catalytic cycle of TbtI. nih.govacs.orgacs.org The proper incorporation and reduction of the [4Fe-4S] cluster are critical for the in vitro reconstitution and activity of TbtI. illinois.edu
TbtI: A Class C rSAM Methyltransferase Catalyzing Thiazole C-Methylation in "this compound" Structures
Substrate Specificity and Recognition of "this compound" Core Peptides by TbtI
TbtI is a radical S-adenosylmethionine (rSAM) C-methyltransferase involved in the biosynthesis of thiomuracin. nih.govacs.orgnih.govresearchgate.net This enzyme catalyzes the C-methylation of a specific thiazole ring within the this compound-bearing intermediate of the precursor peptide TbtA. nih.govacs.orgnih.govresearchgate.net Research has demonstrated that a linear this compound-bearing intermediate of TbtA serves as a substrate for TbtI. nih.govacs.orgnih.govresearchgate.netresearchgate.net In contrast, the macrocyclized form of thiomuracin, thiomuracin GZ, is not a substrate for TbtI, indicating that methylation occurs before macrocyclization. nih.govacs.orgnih.govresearchgate.net
Studies investigating the minimal substrate for TbtI revealed that the enzyme remains functional even when most of the leader peptide from the precursor is removed. nih.govacs.orgnih.govresearchgate.net This suggests that while a leader peptide is often crucial for recognition by RiPP modification enzymes, TbtI's substrate recognition primarily relies on the core peptide region containing the hexathiazole structure and the specific thiazole targeted for methylation. nih.govacs.orgnih.govresearchgate.net In vitro reconstitution experiments with TbtI and a linear this compound-bearing intermediate of TbtA resulted in the formation of 5-methylthiazole at a single site. nih.govacs.orgnih.govresearchgate.net Mutation studies further indicated that a specific asparagine residue (Asn3) in TbtA is critical for TbtI activity. researchgate.net
The substrate specificity of TbtI highlights the precise enzymatic control over the modification of the this compound-containing peptide. The enzyme specifically recognizes the linear form of the peptide and targets a particular thiazole ring for methylation, contributing to the final structure and activity of thiomuracin.
NosN: A Related Class C rSAM Methyltransferase and Analogous Reactions
NosN is another well-characterized class C radical S-adenosylmethionine methyltransferase involved in the biosynthesis of the thiopeptide antibiotic nosiheptide. nih.govresearchgate.netresearchgate.netnih.gov Similar to TbtI, NosN utilizes a radical-based mechanism for methylation. nih.govresearchgate.netnih.gov However, unlike most SAM-dependent methyltransferases that produce S-adenosylhomocysteine (SAH), NosN converts SAM into 5'-methylthioadenosine, which acts as the direct methyl donor, releasing 5'-thioadenosine (B1216764) as a co-product. nih.govresearchgate.netnih.gov
While NosN is involved in the biosynthesis of nosiheptide, another thiopeptide, its function as a class C rSAM methyltransferase provides insights into analogous reactions that can occur on RiPPs containing heterocyclic structures. The mechanistic studies of NosN have expanded the understanding of the chemical versatility of rSAM enzymes in catalyzing methylation at unactivated carbon centers within complex natural products. nih.govacs.orgnih.govresearchgate.netnih.govresearchgate.net
Broader Implications of rSAM Enzymes in Modifying "this compound" and Related Heterocycles
Radical S-adenosylmethionine (rSAM) enzymes represent a diverse superfamily of enzymes that catalyze a wide array of challenging chemical transformations in biological systems, often initiated by the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. rsc.orgdu.eduresearchgate.netresearchgate.netnih.govresearchgate.net Their involvement in RiPP biosynthesis is extensive, catalyzing modifications such as methylation, thioether bond formation, epimerization, rearrangement, C-C bond formation, and decarboxylation. oup.comrsc.orgdu.eduresearchgate.netresearchgate.net
The modification of the this compound-bearing peptide by TbtI exemplifies the role of rSAM enzymes in tailoring heterocyclic-rich RiPPs. Beyond methylation, rSAM enzymes are known to install various six-membered heterocycles into peptides and form diverse crosslinks, including C-C and C-S linkages, which are crucial for the structure and activity of many RiPPs. oup.comresearchgate.net The growing number of identified rSAM enzymes in RiPP biosynthetic gene clusters suggests a vast untapped potential for discovering novel enzymatic reactions and modifications of heterocyclic systems like the hexathiazole core. rsc.orgresearchgate.net
The study of enzymes like TbtI and NosN contributes to a broader understanding of how rSAM enzymes modify complex peptide structures containing heterocycles, paving the way for potential bioengineering efforts to create novel peptide-based therapeutics with tailored properties. oup.comresearchgate.net
Other Enzymatic Pathways Involving "this compound" Formation or Modification
The formation and modification of the this compound (hexathiazole) structure within thiomuracin biosynthesis involve enzymatic pathways beyond rSAM methylation. These pathways include the initial cyclodehydration and dehydrogenation steps that generate the thiazole rings and subsequent reactions that further transform the peptide.
Cyclodehydration Processes Leading to Thiazoline (B8809763)/Oxazoline Rings within "this compound" Precursors
The formation of the thiazole rings in the this compound-bearing intermediate of thiomuracin originates from cysteine residues in the precursor peptide TbtA. This process involves ATP-dependent cyclodehydration reactions catalyzed by enzymes of the YcaO superfamily, such as TbtG. pnas.orgrsc.orgvanderbilt.edu These enzymes facilitate the intramolecular attack of the cysteine thiol (or the hydroxyl of serine/threonine for oxazolines) on the backbone amide carbonyl, followed by phosphorylation of the backbone oxygen and subsequent elimination of water to form a five-membered thiazoline (or oxazoline) ring. nih.govacs.orgrsc.orgresearchgate.netvanderbilt.edu
Following cyclodehydration, dehydrogenation reactions, often catalyzed by separate enzymes (e.g., TbtE in thiomuracin biosynthesis), convert the thiazoline rings into the aromatic thiazoles that constitute the "this compound" structure. pnas.orgnih.govacs.orgrsc.orgresearchgate.net This two-step process of cyclodehydration and dehydrogenation is a common strategy in the biosynthesis of azole-containing RiPPs. nih.govacs.orgrsc.orgrsc.orgacs.orgresearchgate.net
In addition to YcaO-type enzymes, other dehydratases, such as class I lanthipeptide dehydratases (LanBs), can also introduce dehydroamino acids (dehydroalanine and dehydrobutyrine) into peptides through a glutamyl-tRNA-dependent mechanism. pnas.orgacs.orgillinois.edu These dehydroamino acids can serve as substrates for further reactions, including cyclization events that contribute to the complexity of RiPP structures.
Proposed Intramolecular Cycloaddition Reactions in "this compound" Ring System Formation
Following the formation of the hexathiazole intermediate and other modifications like dehydration of serine residues to dehydroalanines, further cyclization events occur during thiopeptide biosynthesis. A key step in the formation of the central six-membered nitrogenous heterocycle characteristic of thiopeptides is a proposed intramolecular [4+2] cycloaddition reaction. pnas.orgacs.orgillinois.eduresearchgate.netcore.ac.uk
In thiomuracin biosynthesis, this cycloaddition is catalyzed by the enzyme TbtD, which is proposed to mediate a formal [4+2] cycloaddition between two dehydroalanine (B155165) residues within the modified peptide. pnas.orgacs.orgillinois.edu This reaction leads to the formation of a cyclic intermediate, followed by dehydration and elimination of the leader peptide to yield the macrocyclic thiopeptide scaffold containing the central pyridine (B92270) ring. pnas.orgacs.orgillinois.edu
While the "this compound" itself refers to the intermediate with six thiazole rings, the subsequent intramolecular cycloaddition reactions act on this modified peptide backbone, utilizing features generated in earlier steps (like dehydroalanines derived from serine residues) to form the larger, defining macrocyclic structure of the mature thiopeptide. pnas.orgacs.orgillinois.edu This highlights the intricate and multi-step enzymatic pathways involved in transforming the linear this compound-bearing peptide into the complex final natural product.
Data Tables
Here are some illustrative data points based on the search results, presented in tables.
Table 1: Substrate Specificity of TbtI
| Substrate Type | Description | TbtI Activity | Reference |
| Linear this compound-bearing intermediate | Peptide intermediate with six thiazole rings | Yes | nih.govacs.orgnih.govresearchgate.net |
| Macrocyclized thiomuracin GZ | Mature, cyclic thiopeptide | No | nih.govacs.orgnih.govresearchgate.net |
| This compound-bearing intermediate (leader peptide removed) | Linear intermediate with minimal leader peptide | Yes | nih.govacs.orgnih.govresearchgate.net |
Table 2: Enzymatic Reactions in this compound-containing Peptide Biosynthesis
| Enzyme Type | Example Enzyme (Thiomuracin) | Substrate Residues | Product Heterocycle | Process | Reference |
| Cyclodehydratase | TbtG | Cysteine (Ser/Thr) | Thiazoline (Oxazoline) | Cyclodehydration | pnas.orgrsc.orgvanderbilt.edu |
| Dehydrogenase | TbtE | Thiazoline | Thiazole | Dehydrogenation | pnas.orgnih.govacs.orgresearchgate.net |
| rSAM Methyltransferase | TbtI | Thiazole | Methylthiazole | C-Methylation | nih.govacs.orgnih.govresearchgate.net |
| Dehydratase (LanB-like) | TbtB/C | Serine (Threonine) | Dehydroalanine (Dehydrobutyrine) | Dehydration (via glutamylation) | pnas.orgacs.orgillinois.edu |
| Cyclase ([4+2]) | TbtD | Dehydroalanine | Nitrogenous heterocycle (Pyridine) | Intramolecular Cycloaddition | pnas.orgacs.orgillinois.eduresearchgate.net |
Theoretical and Computational Investigations of Hexazole Structures and Reactivity
Quantum Chemical Calculations on Hexazole Molecular Structures
Quantum chemical methods are indispensable tools for exploring the intricate electronic structure and potential energy surfaces of molecules like hexazine (B1252005) (N6). These calculations provide fundamental data on molecular geometries, relative energies of isomers, and vibrational frequencies, which are critical for assessing stability and predicting spectroscopic properties.
Density Functional Theory (DFT) Applications to Nitrogen-Rich Systems
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy for many chemical systems, including nitrogen-rich compounds. DFT calculations have been extensively applied to investigate various isomers of N6 and other polynitrogen species unige.chrsc.orgnih.govacs.orgresearchgate.net.
Studies employing DFT have explored different possible structural arrangements for N6, such as cyclic (hexaazabenzene) and open-chain forms wikipedia.orgunige.ch. These calculations aim to determine the most stable or metastable isomers on the N6 potential energy surface. For instance, DFT studies on N6 have compared the energetic performance of different bi-ring structures, with a 3D caged structure exhibiting high density and heat of formation rsc.org. DFT calculations have also been used to study the stability and aromaticity of six-membered heterocyclic rings containing nitrogen, including hexazine .
DFT methods, often combined with various basis sets and functionals (e.g., B3LYP, M06-2X), are used to optimize geometries and calculate energies nih.govsciengine.com. These calculations can reveal that the nature of stationary points (minima or transition states) on the energy surface can be sensitive to the specific DFT functional and basis set employed unige.ch.
High-Level Ab Initio Methods for this compound Conformational Analysis
High-level ab initio methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) methods, offer more rigorous approaches to solving the electronic Schrödinger equation, providing a higher level of accuracy compared to DFT, albeit at a greater computational cost wikipedia.orgwikipedia.org. These methods are particularly valuable for systems where electron correlation plays a significant role, which is often the case in molecules with multiple lone pairs like nitrogen-rich species.
Ab initio calculations have been employed to study the conformational preferences and relative stabilities of different N6 isomers acs.orgacs.org. These studies can provide more accurate energy differences between isomers and a better description of the potential energy surface unige.ch. For example, ab initio correlated calculations have been performed on various N6 isomers, including cyclic, Dewar benzene-like, and open-chain structures, to assess their stability relative to the dissociation products (N2 molecules) acs.org. These methods are crucial for confirming findings from DFT and providing benchmark data for evaluating the performance of different computational approaches. Despite structural similarities to stable molecules like benzene (B151609), ab initio calculations often predict hexazine to be highly unstable or at best metastable with respect to dissociation into nitrogen molecules wikipedia.orgunige.chacs.org.
Computational Modeling of this compound Reaction Mechanisms
Understanding the reactivity of hexazine (N6), particularly its propensity for decomposition, is paramount given its potential as an energetic material. Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving N6, identifying transition states, and exploring reaction pathways.
Transition State Analysis in this compound Chemical Reactions
Transition state analysis using computational methods is essential for determining the energy barriers associated with chemical transformations, such as the decomposition of N6 into more stable nitrogen species (e.g., N2). By locating and characterizing transition states on the potential energy surface, researchers can predict reaction rates and understand the kinetic stability of N6 isomers smu.edursc.org.
Studies on the decomposition of N6 have utilized transition state analysis to explore pathways for fragmentation into N2 molecules unige.chkuleuven.be. These analyses involve identifying saddle points on the potential energy surface that connect reactants and products. The energy difference between the reactant and the transition state provides the activation energy for the reaction. Computational studies have indicated that the decomposition of neutral N6 into three N2 molecules is a concerted process with a relatively low energy barrier, contributing to its predicted instability unige.chkuleuven.be. Transition state analysis helps to map out the reaction coordinate and understand the structural changes that occur during the decomposition process.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing researchers to study their dynamic properties, conformational changes, and interactions with their environment or other molecules nih.govmdpi.comrsc.org. While direct MD simulations of isolated, highly unstable hexazine (N6) in typical conditions might be challenging due to its predicted rapid decomposition, MD can be applied to study its behavior in specific matrices, under extreme conditions (e.g., high pressure), or when stabilized by interactions.
MD simulations could, in principle, be used to explore the stability of N6 within a confining environment or its interactions with potential stabilizing agents researchgate.netresearchgate.net. Although direct MD studies focusing on the intrinsic dynamics or reactions of isolated N6 were not prominently found in the initial search results, MD is a standard technique for studying molecular interactions and can be applied to investigate how surrounding molecules or materials might influence the behavior and lifetime of a transient species like N6. For example, MD simulations are used in computational toxicology to study the interaction of compounds like hexaconazole (B1673136) with proteins, illustrating the application of the method to study molecular interactions nih.govresearchgate.net. While hexaconazole is a different compound, the methodology of MD simulations for studying molecular interactions is relevant.
Spectroscopic Parameter Prediction and Validation for this compound Scaffolds
Computational chemistry can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, based on the optimized structures and electronic properties of a molecule nih.govblueberriesconsulting.com. These predicted spectra can serve as valuable fingerprints for identifying or confirming the existence of a molecule if it were to be synthesized or detected experimentally, even transiently.
For hexazine (N6), theoretical calculations have included the prediction of vibrational frequencies and, in some cases, 15N NMR chemical shifts for predicted stable or metastable isomers unige.chnih.gov. Comparing predicted spectroscopic data with experimental observations (if any are or become available) is crucial for validating computational models and confirming structural assignments. While experimental characterization of free hexazine is exceedingly difficult due to its instability, predicted spectroscopic parameters remain a key theoretical output for potential future detection efforts. DFT calculations, for instance, are commonly used to predict vibrational frequencies and UV-Vis transitions, which can be compared to experimental spectra blueberriesconsulting.com.
Summary of Computational Findings for Hexazine (N6):
| Computational Method | Application to N6 (Hexazine) | Key Findings | Source(s) |
| DFT | Geometry optimization, energy calculations, stability, aromaticity, energetic performance. | Exploration of various isomers (cyclic, open-chain, caged). Prediction of high energy content and potential as energetic material. Sensitivity of results to functional/basis set. | unige.chrsc.orgnih.govacs.orgresearchgate.netsciengine.com |
| Ab Initio (MPn, CC) | High-accuracy energy calculations, conformational analysis, assessment of stability. | More accurate energy differences between isomers. Prediction of high instability or metastability with respect to N2 dissociation. | unige.chacs.orgwikipedia.orgacs.org |
| Transition State Analysis | Identification of decomposition pathways and energy barriers. | Concerted decomposition pathway into N2 predicted for neutral N6. Relatively low activation barriers contributing to instability. | unige.chkuleuven.be |
| Molecular Dynamics | Potential for studying interactions in matrices or under extreme conditions (less direct info on isolated N6). | (General application: studying time-dependent behavior, conformational changes, interactions). Relevant for studying stabilization effects. | researchgate.netnih.govmdpi.comrsc.orgresearchgate.netnih.govresearchgate.net |
| Spectroscopic Parameter Prediction | Calculation of vibrational frequencies (IR, Raman) and NMR chemical shifts. | Provision of theoretical fingerprints for potential experimental detection and structural confirmation. | unige.chnih.govblueberriesconsulting.com |
Note: The interactive nature of the table is simulated here using Markdown formatting.
Computational studies consistently predict hexazine (N6) to be a highly energetic and kinetically unstable molecule, prone to rapid decomposition into dinitrogen. Despite the challenges in its synthesis and characterization, theoretical methods continue to provide crucial insights into its fundamental properties, potential energy surface, and reactivity.
Infrared and Raman Spectroscopy Simulation for "this compound"
While direct reports on the infrared and Raman spectroscopy simulation specifically for the "this compound" peptide intermediate were not extensively found in the provided search results, computational studies are broadly applied to understand molecular properties and spectroscopic signatures. For instance, computational approaches have been used in other contexts to study metal defects influencing emission properties, which can be probed by spectroscopic methods . Resonance Raman Spectroscopy has been employed experimentally to determine bond distances in metal complexes . Although these examples highlight the application of computational and spectroscopic techniques, specific simulations for the hexathiazole peptide were not detailed in the search results.
NMR Chemical Shift Prediction for "this compound"-Containing Peptides
The characterization of "this compound"-containing peptides and related natural products frequently utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features. For example, NMR spectroscopy was crucial in confirming the structure of thiomuracin GZ, allowing for the identification of characteristic signals corresponding to the pyridine (B92270) and thiazole (B1198619) moieties derived from the this compound intermediate nih.gov. Experimental NMR techniques, such as ¹³C HSQC, have been used to characterize enzyme products acting on peptides, revealing features consistent with modified amino acids wikipedia.org. Additionally, NMR data has been used to infer structural aspects like alpha-helix formation in peptides recognized by biosynthetic enzymes guidetopharmacology.org. While these studies demonstrate the importance of experimental NMR in characterizing these complex molecules, detailed information specifically on the prediction of NMR chemical shifts for this compound-containing peptides using computational methods was not a primary focus of the provided search results.
Bioinformatic Approaches to "this compound" Motif Discovery and Enzyme Annotation
Bioinformatic approaches play a crucial role in the discovery and annotation of RiPP biosynthetic gene clusters (BGCs) that produce complex peptides containing motifs like the hexathiazole structure. These methods enable the identification of potential precursor peptides and the enzymes responsible for their post-translational modifications.
Bioinformatic tools and databases are used to analyze genomic data for the presence of genes encoding RiPP precursor peptides and associated modifying enzymes wikipedia.orgguidetopharmacology.orgnih.gov. Sequence similarity networks (SSNs) are a common tool for grouping enzymes based on their sequence homology, aiding in the prediction of their function and the discovery of novel enzyme families wikipedia.orgnih.govctdbase.org. This has led to the identification of enzymes catalyzing unusual transformations in RiPP biosynthesis nih.gov.
Specific signature motifs within enzyme sequences can be identified through cluster and phylogenetic analyses, allowing for the discrimination and annotation of enzymes with particular activities, such as methyltransferases involved in modifying thiazole rings americanelements.com. For instance, analysis of methylmenaquinone methyltransferase sequences revealed signature motifs useful for predicting methylation status americanelements.com. Motif discovery tools, such as MEME, have been employed to generate consensus motifs associated with specific amino acid modifications within precursor peptides ctdbase.org.
Synthetic Methodologies for Hexazole Core Structures and Analogues
Strategies for Chemical Synthesis of "Hexazole"-Bearing Peptides and Model Compounds
The chemical synthesis of peptides containing multiple azole rings, mimicking the "this compound" motif found in thiopeptides, is a challenging endeavor due to the complexity and density of modifications. Traditional solid-phase peptide synthesis (SPPS) techniques can be adapted, but often require specialized strategies for incorporating azole-containing amino acids or performing post-synthetic cyclization reactions on the resin.
One approach involves the synthesis of azole-based amino acid building blocks in solution, which are then incorporated into the peptide chain using standard SPPS protocols. acs.org Methods for preparing oxazoles, thiazoles, and imidazoles in solution include modified Hantzsch procedures, condensation reactions between N-protected imino ethers and serine, cysteine, or diaminopropionic acid esters, and cyclodehydration of β-hydroxyamides or β-hydroxythioamides. acs.org
Alternatively, biomimetic procedures can be applied on solid support to perform heterocyclization directly from readily available amino acid derivatives. acs.org For instance, oxazole-based peptides can be synthesized on solid phase from dipeptides containing a C-terminal threonine residue through oxidation of the side chain followed by Robinson-Gabriel cyclodehydration of the resulting β-ketoamide. acs.org
Linear this compound-bearing intermediates, representing partially modified thiopeptide precursors, have also been utilized in biochemical studies to investigate specific enzymatic steps in biosynthesis. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov The ability to synthesize such defined intermediates is crucial for understanding the complex cascade of post-translational modifications.
Development of Novel Cyclization and Ring-Forming Reactions for "this compound" Scaffolds
The formation of the azole rings and the central six-membered nitrogenous heterocycle are key cyclization events in the construction of the "this compound" scaffold within thiopeptides.
In nature, the azole rings (thiazoles and oxazoles) are typically formed through the enzymatic cyclodehydration and oxidation of cysteine, serine, and threonine residues within the precursor peptide. mdpi.comacs.orgnih.govacs.orgwikipedia.orgrsc.orgnih.govacs.org This process is catalyzed by dedicated enzymes, often involving a cyclodehydratase and a dehydrogenase. wikipedia.orgnih.gov
The central six-membered nitrogen-containing ring, a defining feature of thiopeptides, is assembled through a formal [4+2] cycloaddition reaction between two dehydroalanine (B155165) (Dha) residues in the modified peptide. mdpi.comacs.orgnih.govacs.orgresearchgate.netnih.govwikipedia.orgacs.orgnih.govnih.govnih.govresearchgate.netosti.govpnas.orgacs.orgcapes.gov.brnih.govpsu.edu This crucial step is catalyzed by specific pyridine (B92270) synthases, such as TbtD in thiomuracin biosynthesis. acs.orgresearchgate.netnih.govnih.govnih.govresearchgate.netosti.govpnas.orgacs.org While synthetically equivalent aza-Diels-Alder reactions can be challenging in traditional organic synthesis, the enzymatic process is highly efficient and often non-spontaneous in the absence of the enzyme. nih.govpnas.orgacs.org
Chemical synthesis strategies for constructing the central pyridine-thiazole core of thiopeptides have also been developed. These often involve the use of Diels-Alder reactions or refinements of reactions like the Hantzsch or Bohlmann-Rahtz pyridine synthesis, utilizing advanced thiazole-containing building blocks. mdpi.comnih.govrsc.orgacs.orgresearchgate.net
Derivatization and Functionalization of the "this compound" Motif
The azole rings within the thiopeptide "this compound" motif, as well as the broader peptide scaffold, can undergo further derivatization and functionalization, both enzymatically during biosynthesis and through synthetic manipulation.
Enzymatic modifications include processes like the C-methylation of thiazole (B1198619) rings, catalyzed by enzymes such as TbtI in thiomuracin biosynthesis. acs.orgresearchgate.net This highlights the ability of tailoring enzymes to modify the azole core.
Chemical derivatization of thiopeptides and their azole moieties is a valuable strategy for generating analogues with altered properties. While the structural complexity can pose challenges, selective modifications of specific regions, including the azole rings and dehydroamino acid residues, have been achieved. ub.eduresearchgate.netnih.gov
Chemical Modifications of "this compound" for Structure-Activity Relationship Studies
Chemical modifications of the "this compound" motif and the surrounding peptide structure are essential for conducting structure-activity relationship (SAR) studies. By systematically altering functional groups on the azole rings, the peptide backbone, or appended side chains, researchers can gain insights into the structural requirements for biological activity. ub.eduresearchgate.netnih.govnih.govnih.govsjtu.edu.cnnih.govnih.gov
Semisynthetic modifications of naturally occurring thiopeptides allow for the generation of analogues with potentially improved pharmacological properties, such as enhanced aqueous solubility, which is often a limitation of natural thiopeptides. ub.eduresearchgate.netnih.govsjtu.edu.cn These modifications can involve selective reactions at reactive sites within the complex structure.
Synthesis of "this compound" Analogues for Mechanistic Probes
The synthesis of "this compound" analogues, including modified peptides or intermediates, serves as a powerful tool for investigating the mechanisms of the biosynthetic enzymes and the biological targets of thiopeptides. nih.govpnas.org
By preparing peptides with specific amino acid substitutions, altered azole patterns, or incorporated noncanonical amino acids, researchers can probe enzyme substrate specificity and the catalytic mechanisms of cyclodehydratases, dehydrogenases, and pyridine synthases. researchgate.netnih.govpnas.org For example, linear this compound-bearing intermediates have been used as substrates to study the activity of enzymes like TbtI. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov
Reactivity and Reaction Mechanisms of Hexazole and Its Derivatives
Electrophilic and Nucleophilic Reactivity of the "Hexazole" Ring System
Due to its nitrogen-rich nature, the neutral this compound ring system would theoretically possess multiple lone pairs of electrons on each nitrogen atom. This could potentially make the ring a nucleophilic species, susceptible to attack by electrophiles. However, the inherent instability of the neutral form suggests that such reactions would likely lead to decomposition.
In contrast, the aromatic hexazine (B1252005) anion, [N6]4-, with its delocalized 10π electron system, exhibits enhanced stability compared to the neutral species. arxiv.orgchemeurope.com The electron-rich nature of this anion would likely make it reactive towards electrophilic centers. Studies on related nitrogen-rich anions, such as the pentazolate anion [N5]-, have shown their ability to participate in reactions. The reactivity of metal complexes containing hexazine ligands, such as zinc hexazene complexes like (MeZn)2(μ-η2:η2-PhN6Ph), demonstrates that the hexazine motif can coordinate to metal centers, suggesting potential Lewis basicity. uni-due.de These complexes can undergo reactions with Lewis bases, disrupting intermolecular Zn···N interactions and forming coordinated hexazene complexes. uni-due.de They can also act as hexazene transfer reagents. uni-due.de
Nucleophilic attack on the this compound ring system, particularly the neutral form, is less likely given the electron-rich nature of the nitrogen atoms. However, in substituted this compound derivatives or in the context of specific reaction environments, nucleophilic reactions might occur. For instance, in the biosynthesis of certain natural products, nucleophilic attack plays a role in the formation of cyclic structures within peptides that can contain azole rings, which are related nitrogen heterocycles. rug.nlnih.gov
Radical-Mediated Reactions Involving the "this compound" Motif
Radical reactions involving the this compound motif are an area of investigation, particularly in the context of enzymatic transformations. Research into the biosynthesis of thiopeptides, such as thiomuracin, has identified enzymes that catalyze reactions on peptide intermediates containing a "this compound-bearing" structure. rug.nlnih.govillinois.eduresearchgate.netresearchgate.netnih.govacs.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
One such enzyme, TbtI, a radical S-adenosyl-L-methionine (rSAM) methyltransferase, catalyzes the C-methylation of a thiazole (B1198619) ring within a linear peptide intermediate that is described as "this compound-bearing". illinois.eduresearchgate.netnih.govacs.orgacs.orgnih.govresearchgate.netnih.gov This reaction involves a radical mechanism. nih.govacs.orgacs.org The mechanism proposed for TbtI involves the generation of a methylene (B1212753) radical from SAM, which adds to the electrophilic C=C bond of the thiazole, followed by deprotonation and elimination to form a resonance-stabilized radical. nih.govacs.orgacs.org Isotope labeling studies have provided insights into the origin of hydrogen atoms in the methylated product, supporting a mechanism involving hydrogen atom abstraction by a radical intermediate. nih.govacs.orgacs.org
These findings highlight that while the neutral this compound ring itself may be too unstable for typical radical reactions, the "this compound motif" within more complex biomolecules can participate in enzyme-catalyzed radical processes.
Influence of "this compound" Conformation on Chemical Reaction Pathways
The influence of conformation on the reactivity of cyclic systems is well-established in organic chemistry, affecting reaction rates and stereochemistry in processes like substitution and elimination reactions. slideshare.net For this compound, particularly the neutral form, theoretical calculations have explored its possible geometries. While a planar aromatic structure analogous to benzene (B151609) has been considered, calculations suggest that cyclic N6 is non-planar in its most stable neutral form. wikipedia.orgrsc.org A figure-8 shaped isomer has also been predicted to be metastable. wikipedia.org Lewis acid coordination has been investigated as a strategy to stabilize a planar structure of N6, leading to either bond-alternated or bond-equalized derivatives depending on the Lewis acid strength. rsc.org
In the context of hexazine anions, the aromatic [N6]4- anion is described as planar. arxiv.orgchemeurope.comresearchgate.net The conformation of the hexazine ring within stabilized anionic or coordinated forms would undoubtedly influence its reactivity, affecting the accessibility of reactive sites and the orientation of orbitals involved in bond formation or cleavage. For instance, in the enzymatic reactions involving "this compound-bearing" peptides, the conformation of the peptide chain and the embedded azole rings is likely crucial for enzyme-substrate recognition and catalytic activity. Studies on thiopeptide biosynthesis suggest that enzymes recognize specific conformations introduced by post-translational modifications. researchgate.netnih.gov
Oxidative and Reductive Transformations of "this compound" Frameworks
Oxidative and reductive transformations of this compound frameworks are relevant, particularly concerning their stability and potential decomposition pathways. The neutral this compound is predicted to decompose readily into more stable nitrogen species, such as N2. wikipedia.orgarxiv.org This decomposition can be viewed as an internal redox process.
The synthesis of hexazine anions, [N6]2- and [N6]4-, from precursors like potassium azide (B81097) (KN3) under high pressure and temperature involves complex transformations that likely include redox processes. arxiv.orgcarnegiescience.eduarxiv.orgresearchgate.netuspex-team.orgresearchgate.net The formation of these anions involves changes in the oxidation states of nitrogen atoms within the ring.
While direct oxidation or reduction reactions of the isolated neutral this compound are not well-documented due to its instability, the hexazine motif within more complex molecules or stabilized forms can undergo redox transformations. For example, in the context of enzymatic reactions, redox processes are integral to the catalytic cycles of enzymes like radical SAM methyltransferases involved in modifying "this compound-bearing" peptides. nih.govacs.orgacs.org These enzymes utilize reduced iron-sulfur clusters to initiate radical chemistry. nih.govacs.orgacs.org
Furthermore, studies on the effects of pesticides like hexaconazole (B1673136) (which is a triazole derivative, not this compound, but mentioned in search results related to "this compound oxidation") on biological systems have investigated oxidative stress, indicating the potential for nitrogen-containing heterocycles to be involved in redox processes within biological contexts. nih.gov However, this is related to a different compound and should not be directly extrapolated to this compound itself.
The stability of hexazine anions under different conditions, including their decomposition pathways, can also be considered in terms of reductive elimination or oxidative breakdown processes. For instance, the decomposition of the [N6]2- anion has been mentioned in the context of the stability of the aromatic [N6]4- anion. arxiv.org
Data Table: Selected this compound-Related Species and Reactivity Insights
| Compound/Species | Formula/Description | Key Reactivity Insights |
| Neutral this compound | N6 (hypothetical) | Predicted high instability; likely decomposes to N2. wikipedia.orgarxiv.org Theoretical nucleophilicity due to lone pairs. |
| Hexazine Anion | [N6]4- | Experimentally synthesized under high pressure/temperature. arxiv.orgarxiv.orgchemeurope.comresearchgate.net Aromatic (10π electrons). arxiv.orgchemeurope.com Electron-rich, likely reactive towards electrophiles. |
| Hexazine Anion | [N6]2- | Experimentally synthesized under high pressure/temperature. wikipedia.orgcarnegiescience.eduresearchgate.netresearchgate.net Anti-aromatic. wikipedia.org Less stable than [N6]4-. arxiv.org |
| Zinc Hexazene Complexes | e.g., (MeZn)2(μ-η2:η2-PhN6Ph) | Hexazine motif acts as a ligand. uni-due.de Reacts with Lewis bases. uni-due.de Can act as hexazene transfer reagents. uni-due.de |
| "this compound-bearing" Peptide Intermediate | Part of thiomuracin biosynthesis pathway | Undergoes enzyme-catalyzed radical methylation by TbtI (rSAM enzyme). illinois.eduresearchgate.netnih.govacs.orgacs.orgnih.govresearchgate.netnih.gov |
Detailed Research Findings:
Research on this compound primarily involves theoretical calculations due to the instability of the neutral molecule. Theoretical studies have explored its electronic structure, aromaticity, and potential decomposition pathways. The experimental synthesis of hexazine anions [N6]2- and [N6]4- under extreme conditions has been a significant breakthrough, allowing for the study of stabilized hexazine species. wikipedia.orgarxiv.orgcarnegiescience.eduarxiv.orgchemeurope.comresearchgate.netresearchgate.net
Studies on the reactivity of zinc hexazene complexes have demonstrated the ability of the hexazine unit to coordinate to metal centers and participate in ligand exchange reactions. uni-due.de This provides experimental evidence for the potential of the hexazine framework to engage in chemical transformations when stabilized through coordination.
Investigations into the biosynthesis of natural products have revealed the involvement of enzyme-catalyzed reactions on complex molecules containing the "this compound motif". illinois.eduresearchgate.netnih.govacs.orgacs.orgnih.govresearchgate.netnih.gov The detailed mechanistic studies of the radical SAM enzyme TbtI highlight how the reactivity of a this compound-related structure can be harnessed within a biological context. nih.govacs.orgacs.org These studies often involve sophisticated techniques like mass spectrometry and isotope labeling to elucidate reaction mechanisms. nih.govacs.orgacs.org
The influence of conformation on reactivity is a key aspect in the study of cyclic molecules. While the conformation of neutral this compound is theoretically explored, the planarity and aromaticity of the [N6]4- anion are experimentally supported. arxiv.orgchemeurope.comresearchgate.net The conformational constraints imposed by the cyclic structure and any substituents or coordinating species would significantly impact its chemical behavior.
Oxidative and reductive transformations are central to the formation and decomposition of this compound species. The inherent instability of neutral this compound is a result of its propensity for decomposition into more stable nitrogen molecules, a process involving changes in bonding and formal oxidation states. The synthesis of hexazine anions under extreme conditions involves redox chemistry driven by the high energy input. arxiv.orgcarnegiescience.eduarxiv.orgresearchgate.netuspex-team.orgresearchgate.net
Advanced Analytical Techniques for Hexazole Characterization
Mass Spectrometry (MS) Applications in "Hexazole" Research
Mass spectrometry is a powerful technique for measuring the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Various ionization techniques and mass analyzers can be employed depending on the nature of the analyte and the research question.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Peptide Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules, particularly biomolecules like peptides and proteins. pubcompare.ainih.gov It involves generating ions directly from a liquid solution, making it suitable for hyphenated techniques like liquid chromatography-mass spectrometry (LC-ESI-MS). ESI-MS can be used to determine the molecular weight of "this compound" and potentially identify adducts or fragments formed during sample preparation or analysis. Calibration solutions are crucial for accurate ESI-MS measurements, with dendrimer-based solutions offering high calibration performance for peptide analysis in positive mode. nih.gov The technique allows for the analysis of nanoscale sample volumes. kth.se
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for "this compound" Detection
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique, particularly useful for analyzing larger molecules and mixtures. annexpublishers.comasm.org In MALDI-TOF MS, the analyte is mixed with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. annexpublishers.com This technique has been widely adopted for rapid and accurate identification of microorganisms based on their protein fingerprints. annexpublishers.comasm.orgnih.gov For "this compound", MALDI-TOF MS could be applied to detect the intact molecule, especially if it is relatively large or present in complex mixtures. The sensitivity of MALDI-MS is dependent on the surface concentration of the sample. diva-portal.org It is considered a fast, reliable, and cost-effective technique. plos.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of "this compound" Metabolites
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and analysis of the resulting product ions. This technique is invaluable for structural elucidation, particularly for identifying metabolites or degradation products of a compound like "this compound". By analyzing the fragmentation patterns, researchers can gain detailed information about the functional groups and connectivity within the molecule. MS/MS can provide structural information that is crucial for understanding the fate of "this compound" in biological systems or under different environmental conditions. MSn analysis can reveal intense product ions allowing for calibration or checking instrument performance. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for "this compound" Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules based on the magnetic properties of atomic nuclei. quora.com It is a cornerstone technique for determining the three-dimensional structure of organic molecules. nih.govnih.gov
¹³C HSQC Experiments for Carbonyl and Alkyl Resonances in "this compound" Peptides
¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments are a type of 2D NMR spectroscopy that correlates the chemical shifts of ¹³C nuclei with those of directly bonded ¹H nuclei. This experiment is particularly useful for assigning resonances and identifying different types of carbon environments within a molecule. For "this compound", if it contains carbonyl or alkyl groups, ¹³C HSQC experiments would be essential for confirming the presence of these functional groups and assigning their corresponding signals in the NMR spectrum. This provides crucial constraints for determining the molecular structure. kth.se
Chromatographic Methods for this compound Separation and Purification
Chromatographic methods are powerful tools for the separation and purification of chemical compounds from complex mixtures. These techniques exploit differences in the physical and chemical properties of the components within a sample, allowing for their isolation and subsequent analysis. While chromatographic methods are widely applicable to triazole-containing compounds, specific detailed methodologies for the separation and purification of this compound (CID 3083863) were not extensively detailed in the available search results. However, related triazole compounds are commonly analyzed using these techniques.
High-Performance Liquid Chromatography (HPLC) for this compound-Containing Samples
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It involves passing a pressurized liquid solvent containing the sample through a column packed with a solid adsorbent material. While the search results provided examples of HPLC methods applied to Hexaconazole (B1673136), a different triazole-based compound, specific validated HPLC methods for this compound (CID 3083863) were not found in the provided information. For related compounds like Hexaconazole, reverse-phase HPLC methods utilizing mobile phases containing acetonitrile, water, and acids like phosphoric acid or formic acid have been described for analysis and separation sielc.comresearchgate.net. Such methods often employ C18 columns researchgate.net. The optimization and validation of HPLC methods typically involve parameters such as mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. This hyphenated technique is invaluable for analyzing complex samples, identifying unknown compounds, and quantifying target analytes. While direct application of LC-MS specifically to this compound (CID 3083863) as a standalone compound was not prominently featured in the search results, LC-MS/MS has been utilized in the analysis of a "TbtA this compound peptide" rug.nlamazonaws.com. This indicates that structures containing the this compound motif can be characterized using LC-MS/MS, often employing techniques like electrospray ionization (ESI) and multiple reaction monitoring (MRM) to detect specific precursor and product ions mdpi.comnih.gov. The application of LC-MS/MS allows for sensitive detection and structural elucidation based on fragmentation patterns nih.gov. For instance, in the analysis of Hexaconazole and similar triazoles by LC-MS/MS, parameters such as mobile phase composition (e.g., acetonitrile/water with formic acid), flow rate, and specific MRM transitions are optimized for the target analytes mdpi.comresearchgate.net.
X-ray Crystallography for this compound-Enzyme Complexes or Derivatives
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystalline substance wikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the positions of atoms and their chemical bonds can be determined wikipedia.org. This technique is particularly useful for understanding the precise arrangement of molecules and can provide insights into interactions in complexes, such as enzyme-ligand interactions. However, the provided search results primarily discussed X-ray crystallographic studies of Hexaconazole researchgate.nettsijournals.comresearchgate.net. These studies have provided detailed information on the crystal system, space group, and unit cell parameters of Hexaconazole tsijournals.com. While X-ray crystallography can be applied to crystalline forms of compounds and their complexes to elucidate structure, information specifically on X-ray crystallographic studies of this compound (CID 3083863) or its complexes with enzymes or other molecules was not found in the available literature.
Applications and Broader Significance of Hexazole Research in Non Biological Contexts
Materials Science Implications of Nitrogen-Rich Heterocycles
Nitrogen-rich heterocycles are a crucial class of compounds in materials science, particularly in the development of high-energy-density materials (HEDMs). researchgate.netmdpi.comrsc.org The presence of numerous N-N and C-N bonds within these structures contributes to a positive enthalpy of formation, high density, and excellent detonation properties compared to traditional energetic compounds. researchgate.netmdpi.com The heterocyclic backbone provides structural stability and sites for functionalization with energetic groups. researchgate.net
While the neutral [N6] ring is unstable, theoretical studies explore its potential stabilization within complexes or as a structural unit in novel materials. For instance, computational studies suggest the possibility of stabilizing a planar hexagonal N6 ring as a ligand in transition metal complexes, such as M(η⁶-N6) where M can be Ti, Zr, Hf, or Th. researchgate.net These theoretical systems show a stabilized planar N6 ring through interaction of its π system with metal d and f orbitals, suggesting a potential route to incorporating the N6 motif into stable structures. researchgate.net
Furthermore, research on stabilizing benzene-like planar N6 rings has led to theoretical proposals for novel atomic sheets. First-principles calculations indicate that the N6 unit could be stabilized by linkage with beryllium atoms, forming a honeycomb BeN3 monolayer. rsc.org This predicted material is not only energetically, dynamically, and thermally stable but also exhibits high carrier mobility, suggesting potential applications in nanoelectronic devices. rsc.org
The broader field of nitrogen-rich heterocycles, including tetrazoles, bis-tetrazoles, and tetrazines, has seen significant development in the design and synthesis of energetic compounds for propellants and explosives. researchgate.net The utilization of nitrogen-containing heterocyclic cations and anions in energetic salts can lead to lower vapor pressures, higher heats of formation, and increased densities. researchgate.net
Potential in Advanced Chemical Catalysis
Nitrogen-rich heterocycles, including those conceptually related to the hexazole motif, can play a role in advanced chemical catalysis. The presence of multiple nitrogen atoms provides potential coordination sites for metal catalysts and can influence the electronic properties of the catalytic system. While direct catalytic applications of the [N6] this compound ring are not widely reported due to its instability, the principles derived from studying highly nitrogenated systems are relevant to the design of new catalysts.
Research in catalysis involving nitrogen-containing heterocycles often focuses on their use as ligands, organocatalysts, or as components of catalytic materials. For example, nitrogen heterocycles can act as ligands to stabilize metal nanoparticles or complexes, influencing their catalytic activity and selectivity in various reactions. The field of catalysis research is actively exploring new catalytic systems based on various materials for sustainable chemical processes, including the conversion of alternative feedstocks. wisc.edukit.eduunsw.edu.au
While a specific "linear this compound" is mentioned in the context of enzyme-catalyzed methylation reactions in one search result, this appears to refer to a different structural context, likely within a biological or bio-inspired catalytic system researchgate.net, which falls outside the strict non-biological scope of this article. However, the broader exploration of nitrogen-rich frameworks in facilitating chemical transformations remains a relevant area.
Exploration of "this compound" in Sensor Technologies
The unique electronic and structural properties of nitrogen-rich heterocycles suggest potential for applications in sensor technologies. The ability of these compounds to interact with various analytes through mechanisms like coordination, charge transfer, or changes in electronic structure can be leveraged for sensing applications.
While direct applications of the [N6] this compound ring in sensors are theoretical, the broader class of nitrogen-containing heterocycles is explored in this field. For instance, modifications of heterocyclic structures can lead to the development of chemosensors for detecting specific ions or molecules. The incorporation of nitrogen atoms can influence the binding affinity and selectivity of the sensor material.
The search results also mention "HEX 6-Axis Force/Torque Sensor," which is a type of physical sensor used in robotics and automation for measuring forces and torques in six degrees of freedom. onrobot.commachinetoolproducts.comsurgicalroboticstechnology.com This technology, while using "HEX" in its name, is unrelated to the chemical compound "this compound" or nitrogen-rich heterocycles. Therefore, it is not relevant to the chemical focus of this article.
The potential exploration of "this compound" (referring to the [N6] motif or related highly nitrogenated systems) in sensor technologies would likely focus on its theoretical electronic properties or its potential as a building block for creating novel materials with specific sensing capabilities, perhaps related to the detection of energetic species or other nitrogen-containing compounds.
Future Directions in "this compound" Motif Exploration Beyond Natural Products
The exploration of the "this compound" motif, particularly the [N6] ring system, is largely driven by theoretical chemistry and the quest for novel high-energy-density materials. Future directions extend beyond simply synthesizing the unstable neutral molecule to exploring its potential stabilization within matrices, complexes, or as a substructure in larger molecular frameworks.
Research will likely continue to focus on computational studies to understand the fundamental properties and stability of the [N6] ring and related highly nitrogenated structures. This includes investigating potential synthesis routes, exploring different coordination environments for stabilization, and predicting their properties for various applications.
Beyond energetic materials, the unique electronic structure of nitrogen-rich systems could be relevant to areas such as organic electronics, spintronics, or the design of novel ligands for catalysis. The ability to precisely control the arrangement of nitrogen atoms within a heterocyclic framework offers opportunities for tuning material properties.
The concept of incorporating high nitrogen content into stable structures for non-biological applications remains a significant area of research. This involves synthesizing new nitrogen-rich heterocycles and exploring their properties in diverse contexts, pushing the boundaries of chemical synthesis and materials design. The insights gained from studying the theoretical "this compound" motif can inform the design and synthesis of more complex, yet stable, nitrogen-rich systems with tailored properties for advanced technologies.
Q & A
What standard analytical methods are employed to characterize Hexazole's structural and electronic properties?
Basic Research Focus
this compound's structural characterization typically involves UV-Vis spectroscopy to confirm Fe-S cluster incorporation in enzymes (e.g., TbtI) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS) to track methylation events. High-resolution electrospray ionization tandem MS (HR-ESI-MS/MS) is critical for pinpointing methylation sites, such as Thz4 in this compound derivatives .
How can researchers determine the timing of thiazole C-methylation during this compound biosynthesis?
Advanced Research Focus
The methylation timing is established through anaerobic enzyme assays with SAM (S-adenosylmethionine) and dithionite as a reductant. Substrates like the TbtA this compound (2) are incubated with TbtI, and reaction products are analyzed via MALDI-TOF-MS for +14 Da mass shifts. Control experiments omitting SAM or enzymes validate specificity .
What is the functional significance of leader peptides (LPs) in this compound biosynthesis?
Basic Research Focus
LPs guide substrate recognition by biosynthetic enzymes. For example, TbtI retains activity even after partial LP removal (e.g., GluC-digested LP retaining Val-Gly-Ala), suggesting LP independence. This is tested via endoproteinase treatment and subsequent MS analysis of methylated products .
How can contradictions in substrate specificity for this compound-modifying enzymes be resolved?
Advanced Research Focus
Contradictions (e.g., TbtI methylating 2 but not 3) are addressed through systematic substrate screening under controlled conditions (anaerobic, SAM/dithionite). Mutagenesis studies (e.g., Asn3 substitutions in TbtA) combined with HR-ESI-MS/MS identify critical residues for enzyme recognition .
What methods are used to analyze Fe-S cluster incorporation in this compound biosynthetic enzymes?
Basic Research Focus
UV-Vis spectroscopy (absorbance at ~400 nm) and iron/sulfide quantification assays confirm [4Fe-4S] cluster reconstitution in enzymes like TbtI. Proper cluster incorporation is essential for radical SAM activity .
How can regioselectivity determinants in this compound C-methylation be experimentally assessed?
Advanced Research Focus
Regioselectivity is probed by synthesizing this compound analogs with site-specific mutations (e.g., C4A or C4S substitutions in TbtA). MS/MS fragmentation patterns and antibiotic activity assays (e.g., EF-Tu binding) link structural changes to functional outcomes .
What are the key challenges in reconstituting radical SAM enzymes for this compound studies?
Basic Research Focus
Challenges include maintaining anaerobic conditions, optimizing dithionite concentrations for electron transfer, and ensuring proper Fe-S cluster assembly. Activity assays require rigorous controls (e.g., omitting SAM) to rule out non-specific modifications .
How is LP independence validated in this compound biosynthetic enzymes?
Advanced Research Focus
LP independence is tested by truncating the LP via endoproteinase GluC digestion. The modified substrate (e.g., 7) is incubated with TbtI, and methylation is quantified via MS. Full conversion to methylated products confirms LP dispensability .
What statistical frameworks are recommended for interpreting spectroscopic data in this compound studies?
Basic Research Focus
Data should be analyzed using multivariate regression for UV-Vis trends and principal component analysis (PCA) for MS datasets. Replicates (n ≥ 3) and error bars (SD/SE) are mandatory for reproducibility .
How do specific amino acid substitutions (e.g., Asn3) impact this compound's bioactivity?
Advanced Research Focus
Asn3 substitutions (Ala, Asp, Gln) are introduced via site-directed mutagenesis in TbtA. The resulting this compound analogs are tested for antibiotic activity using MIC (minimum inhibitory concentration) assays and compared to wild-type via HR-ESI-MS/MS and binding studies (e.g., EF-Tu interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
